molecular formula C19H22N2O3 B268210 N-[3-(butyrylamino)phenyl]-2-ethoxybenzamide

N-[3-(butyrylamino)phenyl]-2-ethoxybenzamide

Katalognummer B268210
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: DJUNZEZNXQGMRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(butyrylamino)phenyl]-2-ethoxybenzamide, commonly known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized by Bayer AG in 2001 and has since been extensively studied for its anti-inflammatory and anti-cancer properties.

Wirkmechanismus

BAY 11-7082 inhibits the activation of the NF-κB pathway by preventing the phosphorylation and degradation of the inhibitor of kappa B (IκB) proteins. This results in the sequestration of NF-κB in the cytoplasm and prevents its translocation to the nucleus, where it regulates the expression of various pro-inflammatory and pro-survival genes.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), tumor necrosis factor alpha (TNF-α), and interleukin-6 (IL-6). It has also been shown to inhibit the expression of various adhesion molecules, which play a critical role in the recruitment of immune cells to sites of inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of BAY 11-7082 is its specificity for the NF-κB pathway. This allows for the selective inhibition of this pathway without affecting other signaling pathways. However, it is important to note that BAY 11-7082 has a relatively short half-life and is rapidly metabolized in vivo, which may limit its efficacy in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the research and development of BAY 11-7082. One potential application is in the development of novel anti-inflammatory and anti-cancer therapies. BAY 11-7082 may also have potential applications in the treatment of neurodegenerative diseases, as the NF-κB pathway has been implicated in the pathogenesis of Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of BAY 11-7082, as well as its potential side effects and toxicity.

Synthesemethoden

The synthesis of BAY 11-7082 involves the condensation of 2-ethoxybenzoic acid with 3-aminobenzoylbutyric acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain BAY 11-7082 in its pure form.

Wissenschaftliche Forschungsanwendungen

BAY 11-7082 has been extensively studied for its anti-inflammatory properties and has been shown to inhibit the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This pathway plays a critical role in the regulation of the immune response and is known to be involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
In addition to its anti-inflammatory properties, BAY 11-7082 has also been shown to have anti-cancer properties. It has been demonstrated to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, prostate cancer, and pancreatic cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

Eigenschaften

Produktname

N-[3-(butyrylamino)phenyl]-2-ethoxybenzamide

Molekularformel

C19H22N2O3

Molekulargewicht

326.4 g/mol

IUPAC-Name

N-[3-(butanoylamino)phenyl]-2-ethoxybenzamide

InChI

InChI=1S/C19H22N2O3/c1-3-8-18(22)20-14-9-7-10-15(13-14)21-19(23)16-11-5-6-12-17(16)24-4-2/h5-7,9-13H,3-4,8H2,1-2H3,(H,20,22)(H,21,23)

InChI-Schlüssel

DJUNZEZNXQGMRS-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2OCC

Kanonische SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.